

Chemical Identity & Key Properties

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Compound Focus: Sinigrin hydrate

Cat. No.: S656143

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Property	Description
Systematic Name	Allyl-glucosinolate; 2-Propenyl-glucosinolate [1]
CAS Number	3952-98-5 (Potassium salt, hydrate) [2] [3]
Molecular Formula	C ₁₀ H ₁₆ KNO ₉ S ₂ (often reported as hydrate) [2] [3]
Molecular Weight	397.46 g/mol (hydrate form) [3]
Appearance	White to off-white powder [1] [3]
Purity	Available at ≥98% to 99.77% for research [4] [1] [3]
Solubility	Highly soluble in water (≥50 mg/mL) [1]
Storage	Store sealed at 0-8°C; stable at room temperature in dry conditions [2] [3]

Biological Activity & Experimental Data

Model System	Observed Effect & Key Findings	Concentration/Dose
In Vitro: 3T3-L1 Adipocytes	Inhibited lipid accumulation; downregulated PPAR γ , C/EBP α , leptin, aP2; arrested cell	1-100 μ g/mL for 8 days (differentiation); 100 μ g/mL for 24h (cell cycle/cytokines) [1].

Model System	Observed Effect & Key Findings	Concentration/Dose
	cycle at G0/G1; increased p21, p27; suppressed TNF- α , IL-6, IL-1 β , IL-18 [5] [1].	
In Vitro: MCF-7 Cells	Induced S-phase cell cycle arrest; inhibited Cyclin-D1, PCNA, CDK4, CDK6; promoted apoptosis via ROS-dependent oxidative stress; inhibited PI3K/AKT/mTOR phosphorylation [1].	5-30 μ M for 24-48 hours [1].
In Vitro: RAW 264.7 Macrophages	Suppressed LPS-induced NO & PGE2 production; inhibited IL-6, TNF- α gene expression; blocked NF- κ B/MAPK pathways; suppressed NLRP3 inflammasome activation [6].	1-100 μ g/mL (non-toxic up to 200 μ g/mL) [6].
In Vivo: Mouse Model (Ulcerative Colitis)	Mitigated DSS-induced body weight loss, colon shrinkage, and disease index score; reduced IL-17 levels; improved colonic barrier [1].	15 & 30 mg/kg; oral administration for 12 days [1].
In Vivo: Mouse Model (Myocardium)	In female mice: Significant \uparrow in irisin, MMP-2, MMP-9, catalase, total GSH; Significant \downarrow in Atrial Natriuretic Peptide (ANP). Suggests potential sex-dependent cardiotoxicity [4].	10 mg/kg body weight; subchronic exposure [4].

Detailed Experimental Protocols

For your experimental work, here are the detailed methodologies from key studies.

Protocol 1: Anti-adipogenic & Anti-inflammatory Activity in 3T3-L1 Cells [1]

- Cell Culture & Differentiation:** Maintain 3T3-L1 pre-adipocytes in standard culture medium. Two days post-confluence, induce differentiation using a standard hormonal cocktail (e.g., IBMX, dexamethasone, insulin).

- **Compound Treatment:** After induction, treat cells with **Sinigrin hydrate** at concentrations of **1, 10, and 100 µg/mL** for **8 days**, replacing the medium and compound every two days.
- **Lipid Accumulation Analysis:** On day 8, fix cells and stain with Oil Red O. Elute the stain and quantify absorbance at 510 nm or count lipid droplets microscopically.
- **Protein Expression (Western Blot):** Harvest cell lysates. Separate proteins by SDS-PAGE and transfer to a membrane. Probe with antibodies against **PPAR γ , C/EBP α , leptin, aP2, p21, and p27**.
- **Cytokine Measurement (RT-PCR):** Treat differentiated adipocytes with 100 µg/mL sinigrin for **24 hours**. Isolate RNA, synthesize cDNA, and perform quantitative PCR to measure transcript levels of **TNF- α , IL-6, IL-1 β , and IL-18**.
- **Cell Cycle Analysis:** Treat cells with 100 µg/mL sinigrin for **24 hours**. Fix, stain with propidium iodide, and analyze DNA content by flow cytometry to determine cell cycle phase distribution.

Protocol 2: Anti-inflammatory Mechanism in Macrophages [6]

- **Cell Culture & Treatment:** Culture RAW 264.7 macrophages. Pre-treat cells with **Sinigrin (1-100 µg/mL)** for **1 hour** before stimulating with **LPS (1 µg/mL)** for the required duration (e.g., 24h for NO, 6h for mRNA, 30 min for protein signaling).
- **Cell Viability (MTT Assay):** Incubate cells with sinigrin (1-200 µg/mL) with/without LPS for 24h. Add MTT reagent, incubate, solubilize formazan crystals, and measure absorbance at 570 nm.
- **NO Production (Griess Assay):** Collect culture supernatant 24h post-LPS stimulation. Mix with an equal volume of Griess reagent, measure absorbance at 540 nm, and determine nitrite concentration against a standard curve.
- **Pro-inflammatory Cytokine mRNA (RT-PCR):** Extract total RNA 6h post-LPS stimulation. Perform RT-PCR to analyze gene expression of **IL-6 and TNF- α** .
- **Protein Analysis (Western Blot):** Harvest cell lysates 30 min post-LPS stimulation. Detect phosphorylation of key signaling proteins (**IKK α/β , I κ B α , p65, JNK, ERK, p38**) in the **NF- κ B and MAPK pathways**. For NLRP3 inflammasome activation, stimulate cells with LPS (priming for 3h) followed by ATP (activation for 30 min) and detect **NLRP3, ASC, pro-caspase-1, and cleaved caspase-1**.

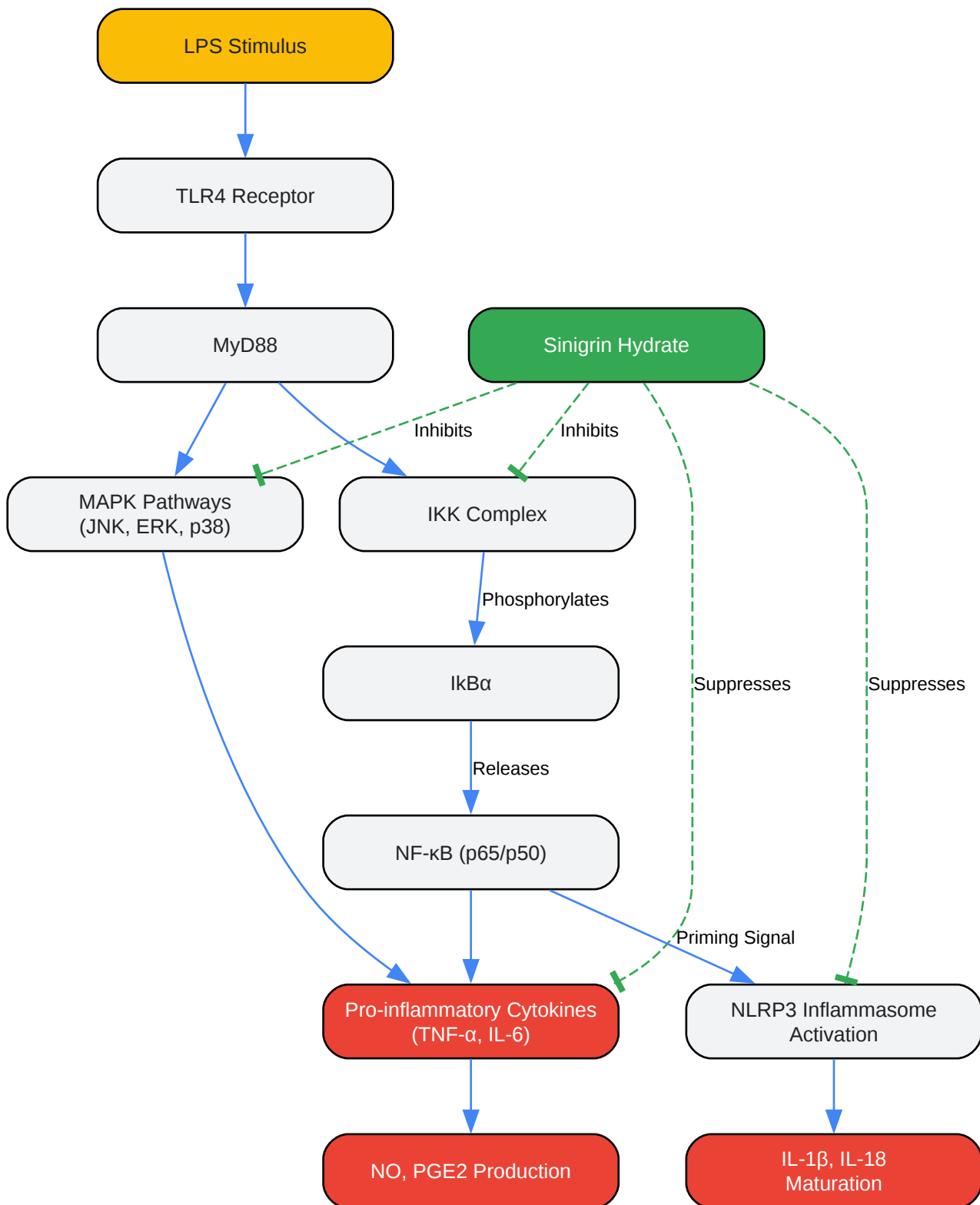
Protocol 3: In Vivo Model for Ulcerative Colitis [1]

- **Animal Model:** Use male BALB/c mice (20-25 g). Induce colitis by administering **Dextran Sulfate Sodium (DSS)** in drinking water for several days (e.g., 5-7 days).
- **Dosing Regimen:** Administer **Sinigrin hydrate** orally at **15 and 30 mg/kg** daily for **12 days**. This typically overlaps with and continues after the DSS administration period.
- **Disease Assessment:** Monitor daily for body weight, stool consistency, and fecal blood to calculate a disease activity index (DAI).

- **Sample Collection:** Sacrifice mice, collect blood serum, and isolate the colon for length measurement and histopathological analysis (H&E staining).
- **Biomarker Analysis:** Measure cytokine levels (e.g., **IL-17**) in colon tissue homogenates using ELISA.

Mechanism of Action: Signaling Pathways

Based on the cited research, **Sinigrin hydrate** and its hydrolysis products exert effects through several key pathways. The following diagram maps its multi-target anti-inflammatory mechanism of action in macrophages.



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Sinigrin's anti-inflammatory mechanism involves inhibiting NF-κB/MAPK signaling and NLRP3 inflammasome activation.

Critical Research Considerations

- **Metabolic Activation:** Sinigrin itself is often considered a precursor. Its major bioactive hydrolysis product, **allyl isothiocyanate (AITC)**, is formed by the enzyme **myrosinase** (from the plant or gut microflora). Biological activity can depend on this conversion [5] [4].
- **Dual Bioactivity:** Research indicates that the hydrolysis products of glucosinolates like sinigrin can have dual effects—**beneficial at certain levels but potentially toxic or anti-nutritional at high doses**, causing concerns for liver, kidney, or thyroid function [4].
- **Sex-Dependent Effects:** A recent study found that subchronic exposure to sinigrin induced significant alterations in molecular biomarkers in the **myocardium of female mice but not males**, suggesting potential **sex-dependent cardiotoxicity** that warrants careful experimental design [4].

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